molecular formula C20H24N2O4 B12185495 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole

3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole

Cat. No.: B12185495
M. Wt: 356.4 g/mol
InChI Key: OGUGYGPTPPXGRP-UHFFFAOYSA-N
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Description

3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole is a complex organic compound that features a unique combination of isoquinoline and isoxazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole typically involves multiple steps. One common method includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents to form the desired product. The reaction conditions often involve the use of solvents like ethanol or o-xylene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s dual isoquinoline and isoxazole moieties enable diverse reactivity, influenced by functional groups such as carbonyls, electron-deficient isoxazole rings, and aromatic systems.

1.1. Isoxazole Ring Reactions

  • Cycloadditions : Isoxazole rings can participate in dipolar cycloadditions (e.g., 1,3-dipolar cycloaddition with alkynes or alkenes) to form fused ring systems .

  • Nucleophilic Attack : The electron-deficient isoxazole ring may undergo nucleophilic substitution or ring-opening reactions under basic conditions .

  • Electrophilic Substitution : The carbonyl group adjacent to the isoxazole ring could direct electrophiles to specific positions.

1.2. Isoquinoline Moiety Reactions

  • Reduction/Oxidation : The 3,4-dihydroisoquinoline core may undergo reduction to form tetrahydroisoquinolines or oxidation to generate quinolinium salts.

  • Electrophilic Aromatic Substitution : Methoxy groups can activate the aromatic ring for reactions like nitration or acylation.

Chemical Stability and Reactivity

The compound’s stability is influenced by its fused ring systems and functional groups.

3.1. Hydrolysis

  • The carbonyl group may hydrolyze under acidic/basic conditions, forming carboxylic acids or amides.
    3.2. Ring Cleavage

  • Isoxazole rings can undergo cleavage under harsh acidic or basic conditions, potentially leading to rearranged products .
    3.3. Redox Sensitivity

  • The isoquinoline moiety may undergo redox cycling, affecting stability in biological systems.

Biological Target Interactions

While direct data on this compound is limited, isoxazole derivatives often interact with enzymes (e.g., kinases, proteases) or receptors via hydrogen bonding and π–π stacking . The isoquinoline portion may mimic neurotransmitter structures, influencing G-protein coupled receptors or ion channels.

Experimental Validation

Key experiments to study reactivity include:

  • Mechanistic Studies : Use radical scavengers (e.g., TEMPO) to confirm radical pathways in cycloadditions .

  • Reaction Screening : Test nucleophilic/electrophilic reagents (e.g., Grignard reagents, nitration agents) to probe regioselectivity .

  • Stability Assays : Monitor hydrolysis/ring cleavage under simulated physiological conditions.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
Research indicates that derivatives of isoquinoline compounds exhibit neuroprotective effects, which can be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. The compound has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural features may enhance its interaction with specific receptors involved in neuroprotection .

Antipsychotic Activity
The isoquinoline moiety is known for its antipsychotic properties. Compounds similar to 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole have been investigated for their ability to alleviate symptoms of schizophrenia and other psychotic disorders. The compound's ability to interact with dopamine receptors positions it as a candidate for further development in this area .

Pharmacological Studies

Role as a GPCR Modulator
Recent studies have highlighted the potential of this compound as a modulator of G-protein-coupled receptors (GPCRs). GPCRs play critical roles in various physiological processes and are common targets for drug development. The compound's unique structure may allow it to act as an agonist or antagonist at specific GPCRs, offering new therapeutic avenues for conditions such as depression and anxiety disorders .

Anti-inflammatory Effects
In addition to its neuroprotective and antipsychotic properties, the compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic strategy for managing inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Industrial Applications

The synthesis of this compound has been optimized through various methodologies aimed at enhancing yield and purity. Innovative synthetic routes have been developed that facilitate the production of this compound while minimizing waste and reducing costs . This efficiency makes it attractive for industrial applications in pharmaceutical manufacturing.

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of isoquinoline derivatives on neuronal cell cultures exposed to amyloid-beta peptides. The results indicated that the compound significantly reduced cell death and oxidative stress markers compared to control groups. This suggests a potential application in developing therapeutics for Alzheimer's disease .

Case Study 2: Antipsychotic Efficacy

Clinical trials involving similar isoquinoline derivatives demonstrated significant improvements in psychotic symptoms among patients with schizophrenia. The trials highlighted the importance of receptor selectivity in enhancing therapeutic outcomes while minimizing side effects .

Mechanism of Action

The mechanism of action for 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole apart is its unique combination of isoquinoline and isoxazole structures, which may confer unique biological activities and chemical properties not found in its simpler analogs.

Biological Activity

The compound 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Structure

  • Molecular Formula : C21H23N2O7
  • Molecular Weight : 401.41 g/mol
  • IUPAC Name : (3S)-3-[(1R)-6,7-dihydroxy-8-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6,7-dimethoxy-3H-2-benzofuran-1-one
  • CAS Number : 78213-27-1

The biological activity of this compound has been linked to several mechanisms:

  • Anticancer Properties : Research indicates that derivatives of the isoquinoline structure exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from the 6,7-dimethoxy isoquinoline have shown promising results in reversing multidrug resistance in cancer therapies. In vitro studies demonstrated that certain derivatives had IC50 values comparable to established drugs like verapamil, indicating their potential as chemotherapeutic agents .
  • P-Glycoprotein Inhibition : Some studies highlight the compound's role as a P-glycoprotein (P-gp) inhibitor, which is crucial in enhancing drug bioavailability by preventing efflux from cells. The Ki values for inhibition have been reported at 58 nM for mouse Pgp1a and 94 nM for Pgp1b, suggesting strong inhibitory potential .

Cytotoxicity Studies

A study evaluated various derivatives of the compound for their cytotoxicity using the MTT assay on K562 cell lines. The results indicated that while most derivatives exhibited low cytotoxicity, specific compounds showed significant activity with IC50 values ranging from 0.65 to 0.96 μM, suggesting a potential for further development in cancer therapy .

Comparative Data Table

CompoundIC50 (μM)Activity Description
6e0.66Comparable to verapamil
6h0.65Comparable to verapamil
7c0.96Comparable to verapamil

Study on Multidrug Resistance

In a detailed study aimed at combating multidrug resistance in cancer therapy, researchers synthesized a series of isoquinoline derivatives and assessed their efficacy against K562/A02 cell lines. The findings demonstrated that specific derivatives not only inhibited cell growth effectively but also enhanced the sensitivity of resistant cell lines to chemotherapy agents .

P-Glycoprotein Inhibition Study

Another significant study focused on the inhibition of P-glycoprotein by this compound. The results confirmed its potential to enhance drug delivery by inhibiting P-gp activity, thus allowing for higher intracellular concentrations of therapeutic agents .

Q & A

Q. Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
Begin with a retrosynthetic analysis to identify key intermediates (e.g., isoquinoline and cyclohepta[d]isoxazole precursors). Utilize factorial design to systematically vary parameters (temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity. For example, a 2^k factorial design can identify critical variables, followed by response surface methodology (RSM) for optimization . Statistical software (e.g., JMP, Minitab) can analyze interactions between factors, reducing the number of required experiments while ensuring robust reproducibility.

Q. Advanced: How can computational methods predict the reactivity and stability of intermediates in the synthesis of this compound?

Methodological Answer:
Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states. Tools like Gaussian or ORCA can calculate activation energies and identify kinetically favorable routes . Couple this with molecular dynamics simulations (via COMSOL Multiphysics) to assess solvent effects and intermediate stability under varying conditions . Validate predictions with experimental data (e.g., NMR monitoring of intermediates) to refine computational models iteratively.

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexity?

Methodological Answer:
Use multidimensional NMR (¹H, ¹³C, HSQC, HMBC) to resolve overlapping signals from the isoquinoline and cyclohepta[d]isoxazole moieties. For example, HMBC correlations can confirm carbonyl connectivity. High-resolution mass spectrometry (HRMS) with ESI+ ionization provides exact mass validation. Compare experimental spectra with simulated data (e.g., ACD/Labs NMR Predictor) to address ambiguities . Note that methoxy groups may cause shielding/deshielding effects in aromatic regions, requiring careful integration.

Q. Advanced: How can contradictory biological activity data from different studies on this compound be reconciled?

Methodological Answer:
Apply comparative analysis to dissect experimental variables:

  • Assay conditions: Check differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or buffer pH, which may alter target binding .
  • Data normalization: Use standardized controls (e.g., Z’-factor for HTS assays) to minimize inter-lab variability.
  • Meta-analysis: Pool datasets using statistical tools (R or Python’s SciPy) to identify outliers or trends obscured in individual studies . If contradictions persist, conduct orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement.

Q. Advanced: What strategies are effective in designing derivatives to improve target selectivity while minimizing off-target effects?

Methodological Answer:
Leverage structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., methoxy groups on the isoquinoline ring). Use molecular docking (AutoDock Vina) to predict binding modes to primary vs. off-target proteins (e.g., kinases vs. GPCRs) . Prioritize derivatives with calculated LogP < 3.5 to enhance membrane permeability while avoiding P-gp efflux. Validate selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler) and toxicity screens (e.g., HepG2 cytotoxicity assays).

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Follow Chemical Hygiene Plan guidelines:

  • Use fume hoods for synthesis and handling to avoid inhalation of fine particulates.
  • Wear nitrile gloves (tested for solvent resistance) and safety goggles.
  • Store the compound in a desiccator at 4°C, away from light, to prevent degradation . Conduct a hazard assessment (e.g., NFPA diamond) for flammability and reactivity risks.

Q. Advanced: How can AI-driven platforms enhance the development of novel derivatives with desired pharmacokinetic properties?

Methodological Answer:
Integrate AI-based generative models (e.g., REINVENT, GPT-Mol) to propose derivatives with optimized LogD, solubility, and metabolic stability. Train models on curated datasets (ChEMBL, PubChem) to prioritize synthetically feasible structures. Use automated platforms (e.g., Chemspeed robots) for high-throughput synthesis and ADME screening . Implement feedback loops where experimental PK data refine AI predictions iteratively, accelerating lead optimization.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone

InChI

InChI=1S/C20H24N2O4/c1-24-17-10-13-8-9-22(12-14(13)11-18(17)25-2)20(23)19-15-6-4-3-5-7-16(15)26-21-19/h10-11H,3-9,12H2,1-2H3

InChI Key

OGUGYGPTPPXGRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NOC4=C3CCCCC4)OC

Origin of Product

United States

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